4-tert-Butyl-4'-iodobiphenyl
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Overview
Description
4-tert-Butyl-4’-iodobiphenyl is an organic compound with the molecular formula C16H17I. It is a biphenyl derivative where one of the phenyl rings is substituted with a tert-butyl group and the other with an iodine atom. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butyl-4’-iodobiphenyl can be synthesized through various methods. One common approach involves the iodination of 4-tert-butylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-tert-Butyl-4’-iodobiphenyl may involve large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-4’-iodobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include various substituted biphenyls depending on the nucleophile used.
Coupling Reactions: Products are often more complex biphenyl derivatives with extended conjugation.
Scientific Research Applications
4-tert-Butyl-4’-iodobiphenyl has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials
Biological Studies: Its derivatives are studied for potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-iodobiphenyl largely depends on its role in specific chemical reactions. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
4-tert-Butylbiphenyl: Lacks the iodine substituent, making it less reactive in coupling reactions.
4-Iodobiphenyl: Lacks the tert-butyl group, resulting in different steric and electronic properties
Uniqueness: 4-tert-Butyl-4’-iodobiphenyl is unique due to the combination of the tert-butyl and iodine substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in both synthetic and materials chemistry .
Properties
IUPAC Name |
1-tert-butyl-4-(4-iodophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17I/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIHETXXQCHXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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